2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide
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Overview
Description
2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, along with a hydrazinecarbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with phenylhydrazinecarbothioamide. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and biological activities.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share the quinoline core but have different substituents, affecting their reactivity and applications.
Uniqueness
What sets 2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide apart is its unique combination of the quinoline core with the hydrazinecarbothioamide moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H14N4OS |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]-1-phenylthiourea |
InChI |
InChI=1S/C17H14N4OS/c18-17(23)21(14-7-2-1-3-8-14)19-11-13-10-12-6-4-5-9-15(12)20-16(13)22/h1-11H,(H2,18,23)(H,20,22)/b19-11+ |
InChI Key |
JGOHAAWZADHUDC-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C(=S)N)/N=C/C2=CC3=CC=CC=C3NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=S)N)N=CC2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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